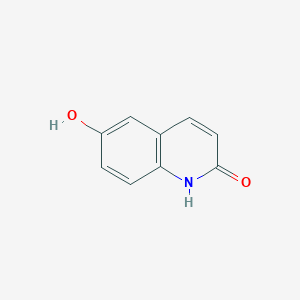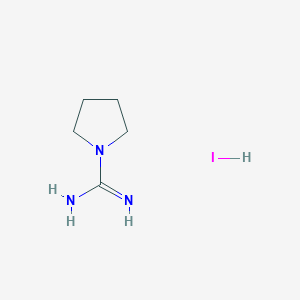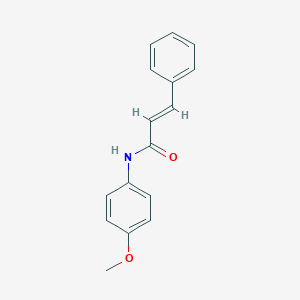
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTEP and is widely used as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MTEP selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is involved in various processes, including neuronal excitability, synaptic plasticity, and learning and memory. By inhibiting the activity of this receptor, MTEP can modulate these processes and reduce the symptoms of various neurological disorders.
Biochemische Und Physiologische Effekte
MTEP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It can reduce the release of glutamate, which is a neurotransmitter involved in various processes, including learning and memory. By reducing the release of glutamate, MTEP can modulate the activity of the mGluR5 receptor and reduce the symptoms of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MTEP is widely used in laboratory experiments due to its high selectivity for the mGluR5 receptor. It can be used to study the role of this receptor in various processes, including synaptic plasticity, learning, and memory. However, MTEP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
List of
Zukünftige Richtungen
1. Develop more efficient synthesis methods for MTEP to improve its yield and purity.
2. Investigate the potential therapeutic applications of MTEP in other neurological disorders.
3. Study the long-term effects of MTEP on the brain and its potential neuroprotective effects.
4. Investigate the potential side effects of MTEP at high concentrations.
5. Develop new analogs of MTEP with improved solubility and selectivity for the mGluR5 receptor.
Synthesemethoden
The synthesis of MTEP involves several steps, including the reaction of 4-methoxy-3-thiophenol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form 4-methoxy-3-thiophenoxy-TEMPO. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the desired product, MTEP. The final step involves the hydrochloride salt formation of MTEP.
Wissenschaftliche Forschungsanwendungen
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to have a neuroprotective effect and can reduce the symptoms of these disorders.
Eigenschaften
CAS-Nummer |
109193-57-9 |
|---|---|
Produktname |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride |
Molekularformel |
C16H28ClNO3S |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
1-(4-methoxythiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO3S.ClH/c1-15(2)6-7-16(3,4)17(15)8-12(18)9-20-14-11-21-10-13(14)19-5;/h10-12,18H,6-9H2,1-5H3;1H |
InChI-Schlüssel |
LLZGODJUTFNERV-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
Kanonische SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
Synonyme |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5 -tetramethyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



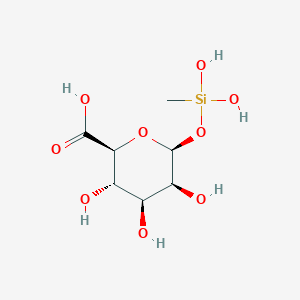
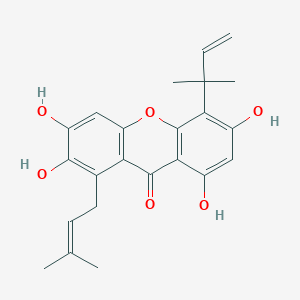
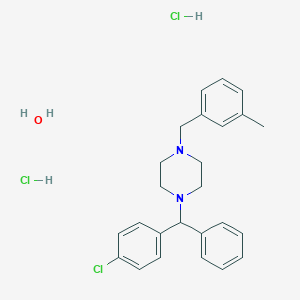
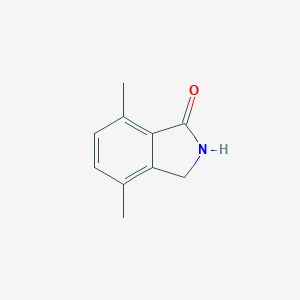
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
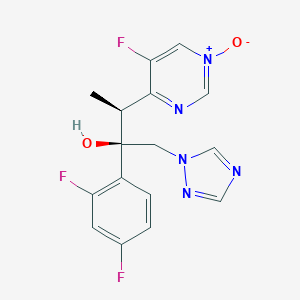
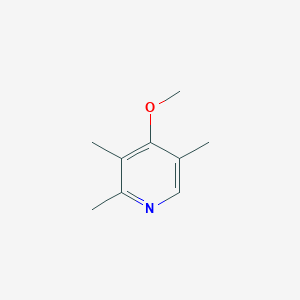
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
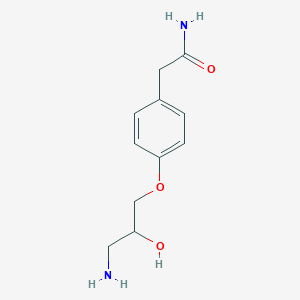
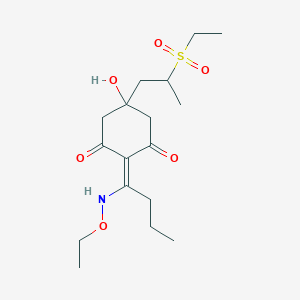
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
